molecular formula C20H16N2 B3045414 4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 106362-61-2

4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B3045414
CAS No.: 106362-61-2
M. Wt: 284.4 g/mol
InChI Key: GJLBEBYUZRVGSD-UHFFFAOYSA-N
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Description

4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole is a chemical compound that belongs to the class of indolocarbazoles . It is an N-containing aromatic heterocycle . The compound has been synthesized for the first time by crystallization with three different acceptor molecules .


Synthesis Analysis

The synthesis of this compound involves the formation of alternately stacked donor-acceptor (DA) complexes . The DA complex with tetracyanoethylene (TCNE) exhibited the largest effective charge transfer integral . The noncovalent interaction is important to fix the position of acceptors with respect to ICZ-Me and to control the electronic properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a redox-active p-phenylenediamine moiety, which can form a stabilized semiquinone-type oxidation state . The ICZ skeleton has highly electron-donating properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include high electron-donating properties and excellent atmospheric stability . The compound also exhibits good hole transport properties .

Future Directions

The future directions for the study of 4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole include further exploration of its synthesis, chemical reactions, and applications in the field of materials chemistry . The compound’s potential for use in organic field-effect transistors (OFETs) is also a promising area of research .

Properties

IUPAC Name

4,10-dimethyl-5,11-dihydroindolo[3,2-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-11-5-3-7-13-15-9-18-16(10-17(15)21-19(11)13)14-8-4-6-12(2)20(14)22-18/h3-10,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLBEBYUZRVGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC4=C(C=C3N2)C5=CC=CC(=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147588
Record name Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106362-61-2
Record name Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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